1-Propanol-d8

Catalog No.
S788212
CAS No.
61393-63-3
M.F
C3H8O
M. Wt
68.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propanol-d8

CAS Number

61393-63-3

Product Name

1-Propanol-d8

IUPAC Name

1,1,1,2,2,3,3-heptadeuterio-3-deuteriooxypropane

Molecular Formula

C3H8O

Molecular Weight

68.14 g/mol

InChI

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,2D2,3D2,4D

InChI Key

BDERNNFJNOPAEC-RIZALVEQSA-N

SMILES

CCCO

Canonical SMILES

CCCO

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H]

The exact mass of the compound 1-Propanol-d8 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Propanol-d8 (CAS: 61393-63-3) is the perdeuterated isotopologue of 1-propanol, where all eight hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an indispensable tool in a range of scientific applications that require the absence of hydrogen signals or leverage the mass difference between hydrogen and deuterium. Its primary procurement drivers include its use as a non-interfering solvent in ¹H NMR spectroscopy, a tracer for reaction mechanism elucidation via the kinetic isotope effect (KIE), and as a specialized medium for vibrational spectroscopy (IR/Raman) and neutron scattering experiments. The high level of isotopic enrichment is critical for these applications, as residual protic solvent can obscure signals or invalidate experimental results.

Direct substitution of 1-Propanol-d8 with standard, non-deuterated 1-propanol is fundamentally unworkable for its intended applications. In ¹H NMR, the seven proton signals from 1-propanol would overwhelm the analyte spectrum. For mechanistic studies, replacing deuterium with hydrogen eliminates the kinetic isotope effect (KIE), making it impossible to probe C-H bond cleavage in rate-determining steps. While other deuterated solvents like methanol-d4 or isopropanol-d8 exist, they are not direct substitutes due to differing physical properties such as polarity, boiling point, and viscosity, which can alter reaction kinetics, solubility, and formulation compatibility. Therefore, selecting 1-Propanol-d8 is a requirement driven by specific experimental needs for isotopic labeling within a propanol solvent environment.

Altered Vibrational Frequencies for Spectroscopic Resolution

The substitution of hydrogen with deuterium significantly lowers the vibrational frequencies of associated bonds due to the increased mass. For standard 1-propanol, the O-H stretching vibration appears as a broad band around 3200–3600 cm⁻¹. In 1-Propanol-d8, the corresponding O-D stretch is expected to shift to a much lower frequency, typically around 2400-2700 cm⁻¹. Similarly, C-H stretching absorptions found near 2850-3000 cm⁻¹ in 1-propanol are replaced by C-D stretching vibrations in the 2100-2200 cm⁻¹ region for 1-Propanol-d8. This provides a clear spectroscopic window in the C-H stretch region, crucial for studying solutes without solvent interference.

Evidence DimensionVibrational Stretching Frequency (IR/Raman)
Target Compound DataC-D Stretch: ~2100-2200 cm⁻¹; O-D Stretch: ~2400-2700 cm⁻¹ (estimated based on isotopic effects)
Comparator Or Baseline1-Propanol: C-H Stretch: ~2850-3000 cm⁻¹; O-H Stretch: ~3200-3600 cm⁻¹
Quantified DifferenceDownward frequency shift of ~700-800 cm⁻¹ for C-H/D and ~800-900 cm⁻¹ for O-H/D stretches
ConditionsInfrared or Raman spectroscopy of liquid samples.

This predictable frequency shift allows researchers to study C-H and O-H bonds in a solute without spectral overlap from the 1-propanol solvent, enabling clearer and more accurate analysis.

Enabling Mechanistic Insights via Significant Kinetic Isotope Effect (KIE)

The primary kinetic isotope effect (KIE), the ratio of reaction rates (kH/kD), is a powerful tool for determining if a C-H bond is broken in the rate-determining step. Because the C-D bond has a lower zero-point energy, it requires more energy to break, slowing the reaction rate. For the oxidation of primary alcohols like 1-propanol, the KIE (kH/kD) is significantly greater than 1, indicating C-H bond cleavage is rate-limiting. For example, studies on the oxidation of similar alcohols, like 2-propanol, show a kH/kD ratio of approximately 6.7, while D-amino acid oxidation shows a KIE of 4.5. Using 1-Propanol-d8 allows for the direct measurement of this effect, which is impossible with standard 1-propanol.

Evidence DimensionPrimary Kinetic Isotope Effect (kH/kD)
Target Compound DatakH/kD >> 1 (Expected value similar to other primary/secondary alcohols, e.g., 4-7)
Comparator Or Baseline1-Propanol: kH/kD = 1 (by definition)
Quantified DifferenceReaction rate is typically 4 to 7 times slower when the reacting C-H bond is replaced by a C-D bond.
ConditionsChemical or enzymatic oxidation reactions where the α-C-H/D bond is cleaved in the rate-determining step.

Procuring 1-Propanol-d8 is essential for researchers needing to confirm or disprove reaction mechanisms involving C-H bond activation at the alcohol carbon.

Altered Neutron Scattering Length Density for Contrast Matching

Neutron scattering techniques rely on the difference in neutron scattering length density (SLD) between components in a system to generate contrast. Hydrogen (¹H) has a negative coherent scattering length (-3.74 fm), while deuterium (²H) has a large positive one (6.67 fm). This profound difference allows for 'contrast matching', where the SLD of a deuterated solvent is tuned (by mixing with its H-counterpart) to match the SLD of one component in a complex system, effectively making it invisible to neutrons. This allows for the structural characterization of the remaining components. Using 1-Propanol-d8 instead of 1-propanol provides a high-SLD medium essential for studying polymers, proteins, or micelles that have SLDs between that of H₂O and D₂O-based solvents.

Evidence DimensionCoherent Neutron Scattering Length (bcoh)
Target Compound DataDeuterium (²H): 6.67 fm
Comparator Or BaselineProtium (¹H): -3.74 fm
Quantified DifferenceA sign change and an absolute difference of 10.41 fm per atom
ConditionsSmall-Angle Neutron Scattering (SANS) or other neutron diffraction/spectroscopy experiments.

This compound is required for SANS experiments to isolate the scattering signal from specific components in a multi-part system, a feat impossible with non-deuterated propanol.

Modified Physical Properties for Process Control and Reproducibility

The increased molecular weight of 1-Propanol-d8 (68.14 g/mol) compared to 1-propanol (60.09 g/mol) leads to measurable differences in bulk physical properties. The density of 1-Propanol-d8 at 25 °C is 0.912 g/mL, which is approximately 13% higher than that of 1-propanol (0.804 g/mL at 20 °C). While boiling and melting points are similar, these differences in density are critical for applications requiring precise concentration control, formulation, and process modeling where volumetric additions are common.

Evidence DimensionDensity
Target Compound Data0.912 g/mL at 25 °C
Comparator Or Baseline1-Propanol: 0.804 g/mL at 20 °C
Quantified Difference~13% higher density
ConditionsStandard laboratory temperature and pressure.

Failure to account for the density difference when substituting between 1-propanol and 1-Propanol-d8 by volume will result in significant errors in molar concentration and stoichiometry.

Elucidating Reaction Mechanisms via Kinetic Isotope Effect Studies

For researchers investigating the mechanism of alcohol oxidation or other reactions involving the cleavage of a C-H bond on the first carbon. Using 1-Propanol-d8 allows for a direct comparison of reaction rates against the non-deuterated analog, providing definitive evidence for whether this bond-breaking event is part of the rate-determining step.

Structural Analysis of Macromolecules using Contrast-Matching SANS

Ideal for structural biologists or polymer scientists studying multi-component systems (e.g., protein-detergent micelles, polymer blends) in a propanol-containing solvent. 1-Propanol-d8 is used to prepare solvents that match the neutron scattering length density of one component, rendering it 'invisible' and allowing for the unambiguous structural determination of the other components.

Solvent for Spectroscopic Studies of Hydrogen-Bonding Solutes

When studying a solute's C-H or O-H vibrational modes via IR or Raman spectroscopy, the strong absorptions from standard 1-propanol can obscure the signals of interest. By using 1-Propanol-d8, the solvent's C-D and O-D vibrations are shifted to a lower frequency, providing a clear spectral window to observe the solute's properties without interference.

Precursor for Synthesis of Complex Deuterated Molecules

Serves as a deuterated building block for the synthesis of more complex isotopically-labeled molecules. Its use ensures the incorporation of a deuterated propyl group into a target structure, which may be required as an internal standard for mass spectrometry or as a tracer in metabolic studies.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Wikipedia

(~2~H_7_)Propan-1-(~2~H)ol

Dates

Last modified: 08-15-2023

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